Physicochemical Profiling and Analytical Characterization of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine
Physicochemical Profiling and Analytical Characterization of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern drug discovery, the strategic selection of aliphatic amine building blocks is critical for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a highly specialized, chiral triamine scaffold. Featuring a piperazine core, an
This whitepaper provides an in-depth technical analysis of its physicochemical properties, detailing the causality behind its behavior in aqueous systems, and establishes self-validating experimental protocols for characterizing its acid-base equilibria and lipophilicity.
Structural Logic & Predictive Physicochemical Profiling
The structural topology of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine dictates its behavior in biological systems. The presence of three distinct nitrogen centers—a secondary terminal amine, a secondary cyclic amine (
Quantitative Data Summary
| Physicochemical Property | Calculated Value | Causality & ADME Impact |
| Molecular Formula | C₉H₂₁N₃ | Provides a high sp³ carbon fraction (Fsp³ = 1.0), correlating with high clinical success rates due to improved 3D complexity. |
| Molecular Weight | 171.28 g/mol | Low MW ensures that incorporation into larger modalities (e.g., PROTAC linkers or kinase inhibitors) minimizes the risk of exceeding Lipinski's Rule of 5 limits. |
| Topological Polar Surface Area (TPSA) | ~27.3 Ų | Low TPSA suggests excellent intrinsic membrane permeability, though this is highly dependent on the physiological protonation state. |
| Hydrogen Bond Donors (HBD) | 2 | Located at the |
| Hydrogen Bond Acceptors (HBA) | 3 | All three nitrogen lone pairs can act as acceptors when in their neutral free-base forms. |
| Predicted LogP (Neutral) | 0.5 – 1.0 | Moderate lipophilicity in the un-ionized state ensures solubility in both aqueous and organic environments during synthesis. |
Acid-Base Equilibria: pKa Determination
The Causality of Multiprotic Behavior
Aliphatic amines lack the strong UV chromophores present in anilines or phenols. Consequently, UV-metric pKa determination is ineffective because the protonation of these nitrogens does not significantly alter the molecule's UV-Vis absorption spectrum. Potentiometric titration is the gold-standard methodology here, as it directly measures the change in hydrogen ion activity (
Because the molecule contains three basic centers, it exhibits three distinct macroscopic pKa values. The terminal secondary amine is the least sterically hindered and most electron-rich, making it the most basic (pKa₁ ~10.2). The
Fig 1. pH-dependent protonation states of the triamine system.
Protocol: Self-Validating Potentiometric Titration
To accurately determine these values, a co-solvent potentiometric titration is often required if the free base exhibits limited aqueous solubility, though this specific triamine is highly water-soluble[2].
Step-by-Step Methodology:
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System Calibration (Self-Validation Step 1): Calibrate the glass pH electrode using standardized IUPAC buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C. Perform a blank titration of the background electrolyte (0.15 M KCl) to validate the absence of dissolved
(carbonate contamination) and to establish the baseline water ion product ( ). -
Sample Preparation: Dissolve exactly 1.0 mM of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine in 50 mL of 0.15 M KCl (to maintain constant ionic strength).
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Acidification: Add standardized 0.5 M HCl to lower the solution pH to ~2.0, ensuring the molecule is fully protonated (tri-cation state).
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Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere. Dispense titrant in 0.01 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/s) before the next addition.
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Data Processing: Plot the Bjerrum curve (average number of bound protons vs. pH). The pKa values correspond to the pH at half-integer values of bound protons.
Lipophilicity and Partitioning: LogP/LogD Profiling
The Causality of the Shake-Flask Method
For highly basic, multiprotic compounds, chromatographic methods (like RP-HPLC) for LogP estimation are prone to artifacts. Secondary and tertiary amines frequently undergo secondary ion-exchange interactions with residual unendcapped silanol groups on silica-based C18 columns, leading to artificially inflated retention times and erroneous lipophilicity estimations[3]. Therefore, the classical Shake-Flask Method (OECD Guideline 107) is the scientifically rigorous choice[1].
Fig 2. Standardized workflow for physicochemical characterization.
Protocol: OECD 107 Shake-Flask Method (LogD at pH 7.4)
Because the compound will be predominantly di-protonated at physiological pH, determining the LogD at pH 7.4 is critical for predicting blood-brain barrier (BBB) penetration and gastrointestinal absorption.
Step-by-Step Methodology:
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Phase Saturation: Mutually saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25 °C. Separate the phases.
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Sample Preparation: Dissolve the compound in the pre-saturated aqueous buffer to achieve a concentration of 1 mg/mL.
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Equilibration: In a thermostated glass vial (25 °C), combine the aqueous drug solution with the pre-saturated octanol. To ensure dynamic range accuracy, prepare three different phase ratios (e.g., 1:1, 1:2, and 2:1 octanol:water).
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Agitation and Separation: Shake the vials mechanically for 1 hour (slow-stirring may be used to prevent micro-emulsions). Centrifuge the vials at 3000 x g for 15 minutes to achieve complete phase separation.
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Quantification: Carefully sample both the octanol and aqueous layers using a syringe. Quantify the concentration of the compound in each phase using LC-MS/MS (MRM mode).
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Mass Balance Verification (Self-Validation Step 2): Calculate the total mass of the compound recovered from both phases. The sum must equal the initial amount spiked (±5%). A recovery outside this range indicates adsorption to the glass vial or interface accumulation, invalidating the run.
Synthetic Utility in Drug Design
Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is highly valued for its orthogonal reactivity. The terminal secondary amine is sterically highly accessible and can be selectively functionalized via reductive amination or Buchwald-Hartwig cross-coupling without affecting the
Conversely, researchers can utilize orthogonal protecting group strategies (e.g., transiently protecting the terminal amine with a Boc group) to direct
References
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APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC)[3]
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Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and basic drugs European Journal of Pharmaceutical Sciences (via Universitat de Barcelona)[1]
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Alkalimetry in Alcohol-Water Mixtures With Potentiometric End-Point Detection Analytica Chimica Acta (via Scribd)[2]
